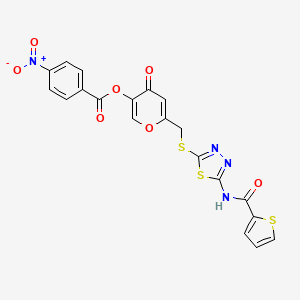

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate is a synthetic organic compound. It incorporates multiple functional groups, making it structurally complex and highly specialized for various applications. This compound is notable for its potential in scientific research, especially within the realms of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process, integrating various organic reactions. It often starts with the formation of the 4H-pyran-3-yl framework, which is then functionalized with the thiophene-2-carboxamido and 1,3,4-thiadiazol-2-yl groups. Key reagents like thiophene-2-carboxylic acid, thionyl chloride, and thiocarbamide are used in successive steps to construct the thiophene and thiadiazole moieties. The final stages involve coupling with the 4-nitrobenzoate through esterification, under mild acidic conditions, to yield the target compound.

Industrial Production Methods

On an industrial scale, this compound can be produced through a similar multi-step synthetic process but with optimized reaction conditions to ensure higher yields and cost-efficiency. Process intensification techniques such as continuous flow chemistry and advanced purification methods are employed to maintain the purity and stability of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation, primarily at the thiol groups, forming disulfides or sulfonates.

Reduction: : The nitro group can be reduced to an amino group using reagents like hydrogen with a palladium catalyst.

Substitution: : The compound's aromatic rings can participate in electrophilic aromatic substitution, introducing various substituents.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, sodium hypochlorite.

Reducing Agents: : Sodium borohydride, catalytic hydrogenation.

Substitution Reagents: : Halogens, nitronium ions.

Major Products

Depending on the reaction conditions and reagents, the major products can vary. For instance, reduction of the nitro group yields a corresponding aniline derivative, while oxidation of the thiol group can produce sulfonic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate exhibit significant antibacterial and antifungal properties. For instance, derivatives of thiadiazole have shown effectiveness against various strains of bacteria and fungi. A study demonstrated that certain thiadiazole-based compounds displayed MIC values comparable to established antibiotics against Staphylococcus aureus and Candida albicans .

Antioxidant Potential

The compound's structure suggests potential antioxidant properties. Similar compounds have been evaluated for their ability to scavenge free radicals in vitro. For example, the antioxidant activity was quantified using DPPH and ABTS assays, revealing that some derivatives exhibited IC50 values on par with standard antioxidants like ascorbic acid .

Agricultural Applications

Pesticidal Properties

Compounds containing thiophene and thiadiazole rings have been investigated for their pesticidal activities. They have shown efficacy as fungicides and insecticides. A notable study highlighted the synthesis of thiadiazole derivatives that effectively inhibited fungal growth in crops, suggesting a potential application in agricultural pest management .

Materials Science Applications

Polymer Chemistry

The incorporation of such organic compounds into polymer matrices has been explored for enhancing material properties. The functional groups present in this compound can facilitate interactions with polymers, improving mechanical strength and thermal stability.

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial properties of thiadiazole derivatives.

- Methodology: Synthesis of various derivatives followed by testing against multiple bacterial strains.

- Findings: Several compounds demonstrated significant antibacterial activity with MIC values lower than traditional antibiotics .

- Pesticide Development Research

Mecanismo De Acción

The biological activity of this compound is primarily through its interaction with cellular proteins and enzymes. The thiophene and thiadiazole moieties can form stable complexes with various biological targets, inhibiting their function. This mechanism is crucial in its potential use as an antimicrobial or anti-inflammatory agent, disrupting the normal function of microbial enzymes or modulating inflammatory pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-oxo-6-(((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate

4-oxo-6-(((5-(pyridine-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl nitrobenzoate

4-oxo-6-(((5-(benzene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate

Uniqueness

What sets 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate apart is its distinct combination of the thiophene-2-carboxamido and 1,3,4-thiadiazole functionalities, which confer specific reactivity and biological activity. This combination is less commonly found in similar compounds, granting it unique properties that can be leveraged in various scientific and industrial applications.

Actividad Biológica

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate is a complex heterocyclic organic molecule with potential pharmacological properties. Its intricate structure incorporates various functional groups, including thiophene, thiadiazole, pyran, and nitrobenzoate, which suggest significant biological activity. This article explores the biological activity of this compound based on recent research findings.

Structural Characteristics

The molecular formula of the compound is C20H18N4O5S2 with a molecular weight of approximately 478.51 g/mol. The structure features multiple ring systems and functional groups that contribute to its reactivity and biological interactions.

| Component | Description |

|---|---|

| Molecular Formula | C20H18N4O5S2 |

| Molecular Weight | 478.51 g/mol |

| Functional Groups | Thiophene, Thiadiazole, Pyran, Nitrobenzoate |

Anticholinesterase Activity

Research has indicated that derivatives containing the thiadiazole nucleus exhibit significant anticholinesterase activity. A study found that certain synthesized compounds demonstrated superior inhibitory effects compared to donepezil (IC50 = 0.6 ± 0.05 µM), a standard treatment for Alzheimer's disease. Notably, some derivatives reached potency in the nanomolar range, indicating promising potential as anti-Alzheimer agents .

Antiviral Properties

The compound's structural features may also confer antiviral properties. Heterocyclic compounds similar to this one have been studied for their ability to inhibit viral replication. For instance, certain derivatives exhibited high efficacy against viruses such as HSV-1 in vitro, suggesting that modifications in the thiadiazole or pyran structures could enhance antiviral activity .

Cardiovascular Effects

Another area of interest is the compound's interaction with the apelin/APJ system, which plays a crucial role in cardiovascular homeostasis. A related compound was identified as a potent antagonist of the APJ receptor, demonstrating selectivity over other GPCRs. This highlights the potential for similar compounds to influence cardiovascular functions and treat related disorders .

Case Studies and Research Findings

-

Anticholinesterase Inhibition Study

- Objective : Evaluate the anticholinesterase activity of synthesized thiadiazole derivatives.

- Findings : Some compounds exhibited IC50 values lower than those of donepezil, indicating strong potential for Alzheimer's treatment.

- : The incorporation of thiadiazole moieties enhances biological activity against acetylcholinesterase .

- Antiviral Efficacy Assessment

- Cardiovascular Pharmacology

Propiedades

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O7S3/c25-14-8-13(10-33-20-23-22-19(34-20)21-17(26)16-2-1-7-32-16)30-9-15(14)31-18(27)11-3-5-12(6-4-11)24(28)29/h1-9H,10H2,(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEASWMIEEXOQNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4O7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.